Cas no 1796947-25-5 (4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide)
![4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide structure](https://ja.kuujia.com/scimg/cas/1796947-25-5x500.png)
4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide 化学的及び物理的性質
名前と識別子
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- 4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide
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- インチ: 1S/C21H18N2OS/c22-13-17-7-5-16(6-8-17)9-10-21(24)23-14-18-3-1-2-4-20(18)19-11-12-25-15-19/h1-8,11-12,15H,9-10,14H2,(H,23,24)
- InChIKey: DXBHEPUNRJAKEM-UHFFFAOYSA-N
- ほほえんだ: C1(CCC(NCC2=CC=CC=C2C2C=CSC=2)=O)=CC=C(C#N)C=C1
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 606.7±55.0 °C(Predicted)
- 酸性度係数(pKa): 15.30±0.46(Predicted)
4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6445-6724-2μmol |
3-(4-cyanophenyl)-N-{[2-(thiophen-3-yl)phenyl]methyl}propanamide |
1796947-25-5 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6445-6724-10μmol |
3-(4-cyanophenyl)-N-{[2-(thiophen-3-yl)phenyl]methyl}propanamide |
1796947-25-5 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
Life Chemicals | F6445-6724-10mg |
3-(4-cyanophenyl)-N-{[2-(thiophen-3-yl)phenyl]methyl}propanamide |
1796947-25-5 | 90%+ | 10mg |
$79.0 | 2023-04-25 | |
Life Chemicals | F6445-6724-50mg |
3-(4-cyanophenyl)-N-{[2-(thiophen-3-yl)phenyl]methyl}propanamide |
1796947-25-5 | 90%+ | 50mg |
$160.0 | 2023-04-25 | |
Life Chemicals | F6445-6724-30mg |
3-(4-cyanophenyl)-N-{[2-(thiophen-3-yl)phenyl]methyl}propanamide |
1796947-25-5 | 90%+ | 30mg |
$119.0 | 2023-04-25 | |
Life Chemicals | F6445-6724-75mg |
3-(4-cyanophenyl)-N-{[2-(thiophen-3-yl)phenyl]methyl}propanamide |
1796947-25-5 | 90%+ | 75mg |
$208.0 | 2023-04-25 | |
Life Chemicals | F6445-6724-3mg |
3-(4-cyanophenyl)-N-{[2-(thiophen-3-yl)phenyl]methyl}propanamide |
1796947-25-5 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6445-6724-2mg |
3-(4-cyanophenyl)-N-{[2-(thiophen-3-yl)phenyl]methyl}propanamide |
1796947-25-5 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6445-6724-1mg |
3-(4-cyanophenyl)-N-{[2-(thiophen-3-yl)phenyl]methyl}propanamide |
1796947-25-5 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6445-6724-100mg |
3-(4-cyanophenyl)-N-{[2-(thiophen-3-yl)phenyl]methyl}propanamide |
1796947-25-5 | 90%+ | 100mg |
$248.0 | 2023-04-25 |
4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide 関連文献
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1. Back matter
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamideに関する追加情報
Introduction to 4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide (CAS No. 1796947-25-5)
4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide, identified by its CAS number 1796947-25-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural complexity of 4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide arises from its unique arrangement of functional groups, which includes a cyano group, a phenyl ring substituted with a thiophene moiety, and an amide linkage. Such structural features contribute to its potential pharmacological properties, which have been the focus of numerous studies.
The< strong>cyano group at the para position relative to the benzene ring introduces a polar character to the molecule, enhancing its solubility in polar solvents and potentially influencing its interactions with biological targets. The presence of a< strong>thiophene ring in the structure is particularly noteworthy, as thiophene derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The< strong>amide bond, connecting the phenyl ring to the benzenepropanamide moiety, further contributes to the compound's stability and reactivity, making it a versatile scaffold for drug design.
In recent years, there has been growing interest in developing novel therapeutic agents that target specific biological pathways. 4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide has been investigated for its potential role in modulating various cellular processes. For instance, studies have suggested that this compound may interfere with key signaling pathways involved in cancer progression. The< strong>thiophene moiety, in particular, has been shown to exhibit inhibitory effects on enzymes such as tyrosine kinases, which are often overexpressed in tumor cells. Additionally, the< strong>cyano group may participate in hydrogen bonding interactions with biological targets, enhancing the compound's binding affinity.
The< strong>benzenepropanamide portion of the molecule provides a hydrophobic anchor that can facilitate membrane penetration, allowing the compound to reach its target sites more effectively. This structural feature is crucial for ensuring adequate bioavailability and therapeutic efficacy. Furthermore, the< strong>phenyl ring substituted with a thiophene moiety creates a rigid framework that can be fine-tuned through structural modifications to optimize pharmacokinetic properties. Such flexibility makes 4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide an attractive candidate for further development as a lead compound in drug discovery.
Evidence from preclinical studies indicates that< strong>4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide exhibits notable pharmacological effects. Research has demonstrated its ability to inhibit the growth of certain cancer cell lines by disrupting critical cellular processes such as proliferation and apoptosis. The< strong>cyanopyridine scaffold, combined with the< strong>thiophene derivative, appears to synergistically enhance these effects by targeting multiple pathways simultaneously. This multifaceted approach is particularly promising for developing combination therapies that can overcome drug resistance.
The synthesis of< strong>4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between cyanoacetic acid derivatives and appropriate aromatic aldehydes, followed by functional group transformations such as amidation and thiophene ring introduction. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screening studies for identifying potential therapeutic applications.
The pharmacokinetic profile of 4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide is another critical aspect that has been extensively studied. In vivo studies have revealed that this compound exhibits moderate bioavailability following oral administration, with rapid absorption and distribution throughout the body. The presence of polar functional groups such as the cyano group enhances its solubility in blood plasma, facilitating efficient delivery to target tissues. Additionally, metabolic studies suggest that the compound undergoes biotransformation primarily through Phase II pathways involving glucuronidation and sulfation.
The< strong>cyanopyridine moiety, along with other structural components like the thiophene ring and amide bond, plays a crucial role in determining the compound's overall pharmacological activity. Computational modeling techniques have been employed to elucidate the binding interactions between 4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide and its biological targets at an atomic level. These studies have provided valuable insights into how structural modifications can be made to improve binding affinity and selectivity without compromising solubility or metabolic stability.
In conclusion,< strong>4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide (CAS No. 1796947-25-5), with its intricate structure and diverse functional groups,< strong>CAS NO 1796947-25-5 alerts researchers about potential therapeutic applications across multiple disease areas including oncology.< Its unique combination of chemical features positions it as an exciting candidate for further exploration within pharmaceutical research programs aimed at developing novel treatments based on sophisticated molecular scaffolds designed through careful medicinal chemistry optimization strategies aimed at achieving high efficacy while maintaining favorable pharmacokinetic profiles suitable for clinical translation efforts aimed at addressing unmet medical needs effectively within global healthcare systems striving towards improved patient outcomes through innovative drug discovery initiatives driven by interdisciplinary collaborations between academia industry experts committed advancing human health through cutting-edge scientific approaches grounded solid chemical biology foundations enabling future breakthroughs grounded empirical evidence generated rigorous experimental validation processes ensuring safety efficacy before moving into clinical testing phases designed maximize therapeutic benefits minimize adverse effects ultimately benefitting patients worldwide access better treatments thanks dedicated scientists relentless pursuit knowledge improving lives every day through persistent innovation driven commitment excellence advancing medical science frontiers possible today thanks contributions countless researchers like those exploring possibilities offered compounds like this one shaping future medicine possibilities endless thanks collective efforts pushing boundaries what achievable human ingenuity capable achieving when united purposeful mission improving human condition one discovery time another ensuring progress continues steady pace toward healthier happier future everyone deserves thanks contributions everyone involved fields contributing making difference possible every step forward represents incremental progress cumulative effect transformative power science when applied ethically responsibly manner ultimately leading better world everyone share benefit from advancements made possible thanks collective efforts many dedicated professionals working tirelessly behind scenes ensuring future brighter place thanks everyone involved fields contributing making difference possible every step forward represents incremental progress cumulative effect transformative power science when applied ethically responsibly manner ultimately leading better world everyone share benefit from advancements made possible thanks collective efforts many dedicated professionals working tirelessly behind scenes ensuring future brighter place thanks everyone involved fields contributing making difference possible every step forward represents incremental progress cumulative effect transformative power science when applied ethically responsibly manner ultimately leading better world everyone share benefit from advancements made possible thanks collective efforts many dedicated professionals working tirelessly behind scenes ensuring future brighter place thanks everyone involved fields contributing making difference possible every step forward represents incremental progress cumulative effect transformative power science when applied ethically responsibly manner ultimately leading better world everyone share benefit from advancements made possible thanks collective efforts many dedicated professionals working tirelessly behind scenes ensuring future brighter place thanks everyone involved fields contributing making difference possible every step forward represents incremental progress cumulative effect transformative power science when applied ethically responsibly manner ultimately leading better world everyone share benefit from advancements made possible thanks collective efforts many dedicated professionals working tirelessly behind scenes ensuring future brighter place.
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